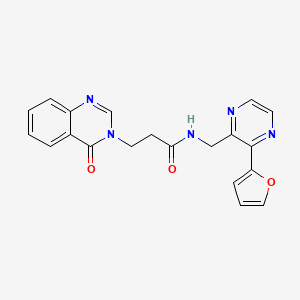

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a hybrid compound featuring a quinazolinone core linked to a propanamide moiety, with a furan-pyrazine substituent. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The propanamide linker and the furan-pyrazine group likely modulate solubility, bioavailability, and target binding.

Properties

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3/c26-18(7-10-25-13-24-15-5-2-1-4-14(15)20(25)27)23-12-16-19(22-9-8-21-16)17-6-3-11-28-17/h1-6,8-9,11,13H,7,10,12H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCRZGFDBBBGBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=NC=CN=C3C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure comprising furan, pyrazine, and quinazolin moieties. The synthesis typically involves the condensation of furan and pyrazine derivatives with quinazolin precursors using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions. The reaction conditions are critical for optimizing yield and purity.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests effectiveness comparable to established antibiotics.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The compound has also shown promise in cancer research. In vitro studies have revealed its ability to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific pathways associated with cell proliferation.

Case Study:

A study evaluated the effects of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values around 25 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of various enzymes, including proteases which are crucial in numerous biological processes.

| Enzyme Target | IC50 (µM) |

|---|---|

| Serine protease | 0.5 |

| Thrombin | 1.2 |

| Matrix metalloproteinase | 0.8 |

The proposed mechanism of action for this compound involves binding to target proteins and enzymes, leading to inhibition of their activity. For instance, it may interact with active sites of proteases, preventing substrate access and subsequent catalysis.

Research Findings

Recent research has focused on optimizing the compound's structure to enhance its biological activity while reducing toxicity. Modifications in the side chains or core structure have been explored to improve selectivity towards specific targets.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Quinazolinone Derivatives

*Estimated based on structural similarity.

Key Observations:

- The target compound’s furan-pyrazine group distinguishes it from thiazole-oxadiazole (7c) or alkyl-substituted (9a) analogs. This substitution may enhance π-π stacking interactions in target binding .

- Quinazolinone derivatives with phenyl groups (e.g., 2-phenylquinazolin-4(3H)-one in ) exhibit moderate anti-inflammatory activity, suggesting the target compound’s phenyl-free structure might alter pharmacological profiles .

Q & A

Basic: What are the common synthetic routes for preparing N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide?

Methodological Answer:

The compound can be synthesized via multi-step reactions involving:

- Quinazolinone Core Formation : Condensation of anthranilic acid derivatives with aldehydes or ketones under acidic conditions to form the 4-oxoquinazolin-3(4H)-yl moiety (see analogous methods in ) .

- Pyrazine-Furan Hybridization : Suzuki coupling or nucleophilic substitution to introduce the furan-2-yl group onto the pyrazine ring (as described in for pyrazine derivatization).

- Amide Coupling : Reaction of the pyrazine-furan intermediate with 3-(4-oxoquinazolin-3(4H)-yl)propanoyl chloride using coupling agents like HATU or DCC in anhydrous DMF (similar to protocols in ) .

Key Validation : Monitor reaction progress via TLC (e.g., PE:EtOAc = 1:1) and confirm purity using column chromatography (silica gel, 25% EtOAc in PE).

Basic: How is the structural integrity of this compound validated after synthesis?

Methodological Answer:

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm proton environments and carbon frameworks. For example, the quinazolinone carbonyl peak appears near δ 170–172 ppm, while furan protons resonate at δ 6.2–7.6 ppm ( ) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight with [M+H] peaks (e.g., m/z 466 in ) .

- IR Spectroscopy : Identify characteristic stretches (e.g., C=O at 1700–1725 cm, NH at 3377–3413 cm) .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Cross-Technique Validation : Combine NMR with X-ray crystallography (using SHELX software for refinement; ) to resolve ambiguities in proton assignments or stereochemistry.

- Dynamic NMR Experiments : For rotameric equilibria (e.g., hindered amide bonds), use variable-temperature -NMR to observe coalescence effects.

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 16) to validate tautomeric forms .

Advanced: What experimental design optimizes synthetic yield while minimizing side reactions?

Methodological Answer:

- Stepwise Optimization :

- Design of Experiments (DoE) : Apply factorial designs to assess interactions between variables (e.g., molar ratios, reaction time).

Basic: What pharmacological assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

- Anti-inflammatory Testing : Use carrageenan-induced rat paw edema models, comparing inhibition to Diclofenac (as in ) .

- Cytotoxicity Screening : Employ MTT assays ( ) on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.

- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., FRET for quinazolinone targets) .

Advanced: How can structure-activity relationships (SAR) guide functional group modifications?

Methodological Answer:

- Quinazolinone Modifications : Replace the 4-oxo group with thiourea () to assess impact on hydrogen bonding.

- Furan-Pyrazine Hybrid : Introduce electron-withdrawing groups (e.g., CF) to enhance metabolic stability (analogous to ) .

- Amide Linker : Substitute propanamide with sulfonamide ( ) to modulate bioavailability.

Validation : Compare IC values in dose-response assays and analyze LogP changes via HPLC.

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

- Disorder in Flexible Groups : The furan and quinazolinone moieties may exhibit positional disorder. Use SHELXL ( ) to refine anisotropic displacement parameters.

- Twinned Crystals : Apply TwinRotMat or PLATON to detect twinning and refine using HKLF5 format .

- Hydrogen Bonding Networks : Analyze Hirshfeld surfaces (CrystalExplorer) to map interactions influencing packing .

Basic: What analytical techniques quantify this compound in biological matrices?

Methodological Answer:

- HPLC-UV/Vis : Use C18 columns (MeCN:HO gradient) with detection at λ = 254 nm (quinazolinone absorption) .

- LC-MS/MS : Employ MRM mode for high sensitivity (e.g., m/z transitions from ) .

- Sample Preparation : Protein precipitation with acetonitrile or SPE extraction (C18 cartridges) .

Advanced: How can metabolic stability be predicted and improved for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.